molecular formula C7H4F3NO B1317465 3-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 131747-62-1

3-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B1317465
CAS No.: 131747-62-1
M. Wt: 175.11 g/mol
InChI Key: FIIIEUQXYKDPRD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H4F3NO It is a derivative of pyridine, where the 3-position is substituted with a trifluoromethyl group and the 2-position is substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of the trifluoromethyl group and the formyl group onto the pyridine ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a trifluoromethyl-substituted pyridine using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: 3-(Trifluoromethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carbaldehyde
  • 4-(Trifluoromethyl)pyridine-2-carbaldehyde
  • 3-(Trifluoromethyl)pyridine-4-carbaldehyde

Uniqueness

3-(Trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the pyridine ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in the synthesis of specialized chemicals and pharmaceuticals.

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIEUQXYKDPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563711
Record name 3-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-62-1
Record name 3-(Trifluoromethyl)pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)pyridine-2-carboxaldehyde
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